2-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid
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Overview
Description
2-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid is a versatile chemical compound used in various scientific research fields. This compound is known for its unique structure, which includes a benzoic acid moiety attached to a pyrrole ring substituted with a methyl and phenyl group. This structural configuration imparts distinct chemical and physical properties to the compound, making it valuable in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, o-(2-methyl-5-phenylpyrrol-1-yl)- typically involves the reaction of 2-methyl-5-phenylpyrrole with benzoic acid derivatives under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrrole and benzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity benzoic acid, o-(2-methyl-5-phenylpyrrol-1-yl)- on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, amines, and halogenated derivatives .
Scientific Research Applications
2-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, o-(2-methyl-5-phenylpyrrol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-
- Benzoic acid, p-(2-methyl-5-phenylpyrrol-1-yl)-
Uniqueness
2-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
2-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-13-11-12-16(14-7-3-2-4-8-14)19(13)17-10-6-5-9-15(17)18(20)21/h2-12H,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBAHTOZGLYRSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2C(=O)O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180805 |
Source
|
Record name | Benzoic acid, o-(2-methyl-5-phenylpyrrol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26180-27-8 |
Source
|
Record name | Benzoic acid, o-(2-methyl-5-phenylpyrrol-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026180278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, o-(2-methyl-5-phenylpyrrol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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